Ethyl 3-isocyanatobutanoate
Description
Ethyl 3-isocyanatobutanoate is an ethyl ester derivative of butanoic acid with an isocyanate (-N=C=O) functional group at the 3-position. These analogs exhibit distinct chemical behaviors and applications depending on their functional groups. This compound is hypothesized to share similarities in reactivity with other 3-substituted ethyl butanoates, particularly in nucleophilic addition reactions due to the electrophilic isocyanate group.
Properties
CAS No. |
89775-65-5 |
|---|---|
Molecular Formula |
C7H11NO3 |
Molecular Weight |
157.17 g/mol |
IUPAC Name |
ethyl 3-isocyanatobutanoate |
InChI |
InChI=1S/C7H11NO3/c1-3-11-7(10)4-6(2)8-5-9/h6H,3-4H2,1-2H3 |
InChI Key |
YAQRPUZOGYLKNZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C)N=C=O |
Origin of Product |
United States |
Preparation Methods
Ethyl 3-isocyanatobutanoate can be synthesized through several methods. One common synthetic route involves the reaction of ethyl 3-aminobutanoate with phosgene or triphosgene to introduce the isocyanate group. The reaction typically occurs in an inert solvent such as dichloromethane at low temperatures to prevent decomposition . Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
Ethyl 3-isocyanatobutanoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it can hydrolyze to form ethyl 3-aminobutanoate and carbon dioxide.
Addition Reactions: It can react with alcohols to form urethanes and with amines to form ureas.
Substitution Reactions: It can undergo nucleophilic substitution reactions with nucleophiles such as hydroxide ions.
Common reagents used in these reactions include water, alcohols, and amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 3-isocyanatobutanoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: It is used in the study of enzyme mechanisms and protein interactions.
Mechanism of Action
The mechanism of action of ethyl 3-isocyanatobutanoate involves its reactivity with nucleophiles. The isocyanate group (-N=C=O) is highly electrophilic and can react with nucleophiles such as amines and alcohols to form ureas and urethanes, respectively. These reactions are often catalyzed by acids or bases to increase the reaction rate .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis compare Ethyl 3-isocyanatobutanoate (hypothetical) to key analogs based on molecular properties, reactivity, and applications derived from the evidence:
Table 1: Comparative Analysis of Ethyl 3-Substituted Butanoates
Functional Group Reactivity
- Ethyl 3-hydroxybutanoate: The hydroxyl group enables hydrogen bonding and participation in esterification or oxidation reactions. Its enantioselective synthesis via baker’s yeast reduction highlights its role in producing chiral alcohols .
- Ethyl 3-oxobutanoate (Ethyl Acetoacetate): The ketone group facilitates keto-enol tautomerism, making it a versatile precursor in Claisen condensations and heterocycle formation (e.g., pyrazoles) .
- Ethyl 3-isothiocyanatobutanoate: The isothiocyanate group reacts with amines to form thioureas, useful in drug discovery and polymer chemistry .
- Ethyl 3-mercaptobutanoate: The thiol group participates in disulfide bond formation and nucleophilic substitutions, contributing to its use in flavor chemistry .
Physical Properties
- Molecular Weight: Ethyl 3-isothiocyanatobutanoate (173.23 g/mol) has the highest molecular weight among the analogs due to the sulfur atom, impacting its boiling point and solubility .
- Hydrogen Bonding: Hydroxyl-containing analogs (e.g., Ethyl 3-hydroxybutanoate) exhibit higher polarity and water solubility compared to thiol or isothiocyanate derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
